molecular formula C15H12O3S B12605662 4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde CAS No. 918341-22-7

4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde

Cat. No.: B12605662
CAS No.: 918341-22-7
M. Wt: 272.3 g/mol
InChI Key: JDVOLYIOZCVDSF-UHFFFAOYSA-N
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Description

4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde is a benzaldehyde derivative featuring a benzenesulfonyl group attached via an ethenyl linker to the para-position of the benzaldehyde core. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, supramolecular chemistry, and materials science. The benzenesulfonyl group is a strong electron-withdrawing moiety, which enhances the electrophilicity of the aldehyde group, facilitating nucleophilic additions or condensations in synthetic pathways .

Properties

CAS No.

918341-22-7

Molecular Formula

C15H12O3S

Molecular Weight

272.3 g/mol

IUPAC Name

4-[2-(benzenesulfonyl)ethenyl]benzaldehyde

InChI

InChI=1S/C15H12O3S/c16-12-14-8-6-13(7-9-14)10-11-19(17,18)15-4-2-1-3-5-15/h1-12H

InChI Key

JDVOLYIOZCVDSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde typically involves the reaction of benzenesulfonyl chloride with a suitable ethenylbenzaldehyde precursor. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Research

4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde has been studied for its cytotoxic effects against various cancer cell lines. Notable findings include:

  • Cytotoxicity Assays: In vitro studies have demonstrated that this compound exhibits significant inhibition of cell proliferation in human breast and lung cancer cells. For instance, a study reported an IC50 value of approximately 25 µM after 48 hours of exposure to breast cancer cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

  • Pathogen Sensitivity: The compound showed activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values around 32 µg/mL for E. coli .

Synthetic Applications

4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde serves as a valuable building block in organic synthesis:

  • Reactions: It can participate in various chemical reactions, including:
    • Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
    • Coupling Reactions: It can be utilized in coupling reactions such as Suzuki-Miyaura coupling to form more complex organic molecules .

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of 4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde on human breast cancer cells, researchers found that the compound significantly reduced cell viability. The study employed the MTT assay to quantify cell proliferation inhibition.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy against common pathogens. Results indicated that the compound had an MIC of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Safety Data : Analogous aldehydes (e.g., 4-(bromomethyl)benzaldehyde) require stringent safety protocols due to reactivity and toxicity . The benzenesulfonyl group may introduce additional hazards, necessitating further toxicological studies.

Biological Activity

4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde (CAS No. 918341-22-7) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde can be represented as follows:

C15H13O2S\text{C}_{15}\text{H}_{13}\text{O}_2\text{S}

This compound features a benzaldehyde group attached to an ethenyl moiety, which is further substituted by a benzenesulfonyl group. The presence of these functional groups suggests potential reactivity and biological interactions.

Research indicates that compounds similar to 4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde may exhibit various mechanisms of action, particularly through enzyme inhibition and interaction with cellular pathways. For instance, studies on related sulfonamide compounds have shown that they can act as inhibitors of carbonic anhydrases (CAs), which are important for regulating pH and fluid balance in biological systems .

Antitumor Activity

Several studies have explored the antitumor potential of compounds related to 4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde. For example:

  • In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT-29) and non-small-cell lung carcinoma (A549). The mechanisms often involve the induction of apoptosis or cell cycle arrest .
  • Case Study : A series of sulfonamide derivatives were synthesized and tested for their antiproliferative activity against cancer cell lines. The results indicated that structural modifications significantly affected their potency, highlighting the importance of electron-withdrawing and electron-donating groups in modulating biological activity .

Antioxidant Activity

The antioxidant properties of related compounds have also been investigated. For instance, certain derivatives have been shown to scavenge free radicals effectively, which could contribute to their protective effects against oxidative stress-related diseases .

Table 1: Biological Activity Summary of Related Compounds

CompoundActivity TypeTarget Cell LineIC50 (µM)Reference
4-Amino-substituted sulfonamidesAntitumorMouse lymphoid leukemiaNot active
Sulfonamide derivativesAntiproliferativeHT-29Varies
Benzaldehyde derivativesAntioxidantVariousVaries

Structure-Activity Relationship (SAR)

The biological activity of 4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde can be influenced by its structural features. Modifications at the benzene rings or variations in the sulfonyl group can lead to significant changes in potency and selectivity. For instance, the introduction of halogen atoms has been shown to enhance cytotoxicity against certain cancer cell lines .

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